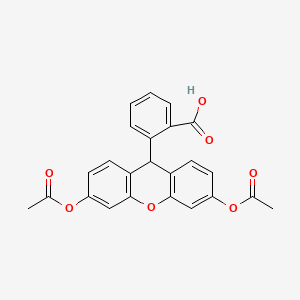
Dihydrofluorescein diacetate
説明
Dihydrofluorescein diacetate is a fluorescent intracellular oxidant probe and a redox sensor . It achieves higher intracellular concentrations resulting in brighter intracellular labeling but is less bright extracellularly . It is primarily oxidized to fluorescein under H2O2 .
Chemical Reactions Analysis
Dihydrofluorescein diacetate serves as a substrate for Horseradish peroxidase (HRP) through fluorescence turn-on methods . It is also used as a fluorogenic redox probe in liver cell lines .
Physical And Chemical Properties Analysis
Dihydrofluorescein diacetate is soluble in DMSO to 25 mM . It has a molecular weight of 418.40 .
科学的研究の応用
Detection of Reactive Oxygen Species (ROS)
Dihydrofluorescein diacetate: is widely used as a fluorescent probe for detecting reactive oxygen species (ROS) within cells . It is particularly effective in identifying the generation of ROS intermediates in cells like neutrophils and macrophages. Upon entering the cell, it is deacetylated by intracellular esterases and subsequently oxidized, which leads to the production of a highly fluorescent compound, allowing for the visualization of oxidative stress levels within the cell.
Ferroptosis Research
Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxidesDihydrofluorescein diacetate can be used to study the oxidative stress associated with ferroptosis, providing insights into the mechanisms of this cell death pathway and its potential implications in diseases .
将来の方向性
Dihydrofluorescein diacetate is mainly used for oxidative stress measurements, in both cell-free systems and cellular models . It is also used as a substrate for HRP, which is attracting increasing attention for biochemical analysis . The future directions of Dihydrofluorescein diacetate could involve its use in new fluorescence ELISA, which works very well in the quantification of inflammatory cytokine biomarkers from in vitro models .
特性
IUPAC Name |
2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJJXGQHSESKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347987 | |
| Record name | Dihydrofluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrofluorescein diacetate | |
CAS RN |
35340-49-9 | |
| Record name | Dihydrofluorescein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is dihydrofluorescein diacetate (H2DCFDA) primarily used for in biological research?
A1: H2DCFDA is a cell-permeable fluorescent probe widely used to detect intracellular reactive oxygen species (ROS) levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does H2DCFDA detect ROS?
A2: H2DCFDA itself is non-fluorescent. Once it enters the cell, cellular esterases cleave its diacetate groups, trapping the probe inside the cell. Subsequently, various ROS, including hydrogen peroxide (H2O2), oxidize the trapped molecule, converting it into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The increase in fluorescence intensity is directly proportional to the amount of ROS present in the cell. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the advantages of using H2DCFDA compared to other ROS detection methods?
A3: H2DCFDA is relatively inexpensive, easy to use, and offers good sensitivity. Its cell permeability allows for intracellular ROS detection in live cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Are there any limitations to using H2DCFDA for ROS detection?
A4: Yes, several limitations need consideration. H2DCFDA can be prone to photobleaching and may not be specific for a single ROS type. It can be oxidized by other cellular components, leading to potential overestimation of ROS levels. Furthermore, the probe itself can contribute to ROS generation in some cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] One study indicated that dihydrofluorescein diacetate might be superior to H2DCFDA for detecting intracellular oxidants. []
Q5: Can H2DCFDA be used to study specific types of cells or tissues?
A5: Yes, researchers have successfully utilized H2DCFDA in a variety of cell types, including leukemia cells [], human airway smooth muscle cells [], human peripheral T cells [, ], astrocytes [], canine osteosarcoma cells [], and human neuroblastoma cells []. It has also been used to study ROS production in tissues such as skeletal muscle [] and bovine lenses [].
Q6: Can H2DCFDA be used to study the effects of drugs and other compounds on ROS production?
A6: Yes, H2DCFDA has been extensively used to study the effects of various compounds on cellular ROS production. Examples include studies investigating the effects of: * Gambogic Acid: This compound induces ROS-mediated endoplasmic reticulum stress and apoptosis in non-small cell lung cancer cells. []* Metformin: This drug enhances olaparib sensitivity by increasing ROS production and inducing apoptosis in epithelial ovarian cancer cells. []* Parthenolide: This compound selectively kills leukemia stem cells by increasing oxidative stress and activating DNA damage response pathways. []* Astragaloside IV: This compound protects cardiomyocytes from hypoxic injury by reducing ROS production and inhibiting endoplasmic reticulum stress-mediated apoptosis. []* Probiotics: Specific probiotic strains were shown to improve sperm quality by decreasing ROS levels in asthenozoospermic men. []
Q7: Are there any alternative methods for measuring intracellular ROS besides H2DCFDA?
A7: Yes, several alternative methods exist. These include:* Other fluorescent probes: Examples include dihydrorhodamine 123 (DHR 123), MitoSOX Red (specifically targeting mitochondrial superoxide), and CellROX probes. * Electron spin resonance (ESR) spectroscopy: This technique directly detects free radicals.* Chemiluminescence assays: These measure light emission during ROS-induced chemical reactions.* Gene expression analysis: Measuring the expression of oxidative stress-responsive genes like SOD1 can provide indirect evidence of ROS production. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




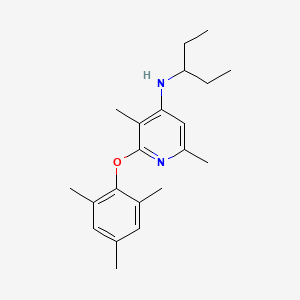
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
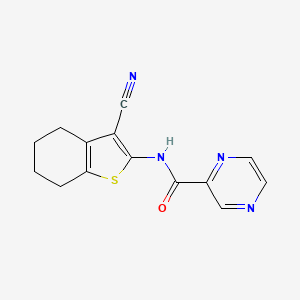
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)


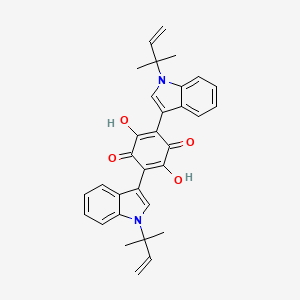
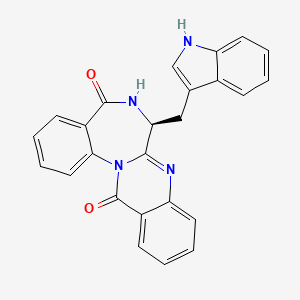
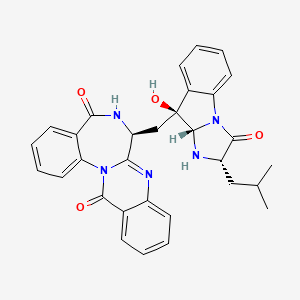
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663385.png)
![4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide](/img/structure/B1663386.png)